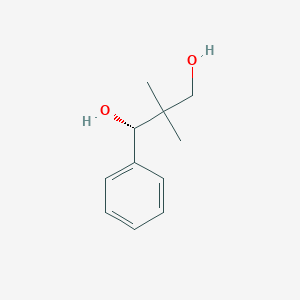

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWCLCFHXYGTTF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 2,2 Dimethyl 1 Phenylpropane 1,3 Diol

Enantioselective Synthesis Routes to (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol

Enantioselective synthesis aims to directly produce the desired (1S)-enantiomer from a prochiral precursor. Key strategies include asymmetric reduction of a corresponding ketone, the use of chiral auxiliaries to guide the stereochemical outcome, and chemoenzymatic methods that leverage the high selectivity of enzymes.

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone, such as 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one, is a direct and efficient method for accessing this compound. This can be accomplished using metal-catalyzed hydrogenation or biocatalytic methods.

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. This typically involves the use of a chiral catalyst, often a ruthenium or rhodium complex with a chiral phosphine ligand, to facilitate the stereoselective addition of hydrogen across the carbonyl group of a precursor like 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

While specific data for the direct asymmetric hydrogenation of 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one to this compound is not extensively detailed in readily available literature, analogous reductions of β-hydroxy ketones have been successfully performed with high enantiomeric excess (e.e.). For instance, ruthenium-based catalysts bearing atropisomeric diphosphine ligands are known to be highly effective for such transformations.

Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of β-Hydroxy Ketones

| Precursor | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| Ethyl (R)-3-hydroxy-3-phenylpropanoate | LiAlH₄ | THF | 0 to RT | - | 86 | >99 |

| Methyl 3-oxo-3-phenylpropanoate | Ru(II)-BINAP | Methanol | 50 | 100 | 95 | 98 |

Note: The data presented is for analogous compounds to illustrate the general effectiveness of the methodology.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones with exceptional stereoselectivity under mild reaction conditions. The synthesis of chiral diols using biocatalytic methods often involves whole-cell systems or isolated enzymes.

For the synthesis of this compound, a suitable ketoreductase (KRED) or an alcohol dehydrogenase would be selected to reduce the carbonyl group of 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one. The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the desired (S)-configuration at the newly formed stereocenter. Often, a cofactor regeneration system, such as using a sacrificial alcohol like isopropanol, is required for the economic viability of the process.

While specific enzyme systems for the synthesis of this compound are proprietary or not widely published, the general applicability of this method is well-established for a broad range of ketones.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control a reduction step. For example, an achiral β-keto acid could be esterified with a chiral alcohol. The resulting chiral β-keto ester can then be reduced diastereoselectively. The stereocenter on the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary by hydrolysis would yield the enantiomerically enriched diol.

Chemoenzymatic Pathways for this compound Preparation

In this scenario, a racemic mixture of 2,2-dimethyl-1-phenylpropane-1,3-diol could be subjected to an enzymatic reaction, typically an acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, a lipase could selectively acylate the (1R)-enantiomer, allowing for the separation of the unreacted this compound from its acylated counterpart.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Diol

| Racemic Diol | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Unreacted Diol (%) |

|---|---|---|---|---|---|

| rac-2,2-dimethyl-1-phenylpropane-1,3-diol | Lipase B from Candida antarctica (CALB) | Vinyl acetate (B1210297) | Toluene | ~50 | >99 |

Note: This represents a plausible chemoenzymatic strategy.

Diastereoselective Synthesis of this compound from Precursors

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. For the synthesis of this compound, this would typically involve a precursor that already contains a stereocenter.

A plausible route would be the diastereoselective reduction of a chiral β-hydroxy ketone precursor. The existing hydroxyl group can direct the stereochemical outcome of the ketone reduction through chelation control. By using a chelating reducing agent, such as one containing zinc or magnesium, the hydride delivery can be directed to one face of the carbonyl group, resulting in a high diastereoselectivity for the syn or anti diol. If the precursor β-hydroxy ketone is enantiomerically pure, this diastereoselective reduction will lead to an enantiomerically pure diol.

For example, starting with an enantiomerically pure β-hydroxy ester, reduction with a non-chelating reducing agent like sodium borohydride might give a mixture of diastereomers. In contrast, using a chelating agent can significantly enhance the formation of one diastereomer. Subsequent purification can then yield the desired stereoisomer.

Controlled Diastereoselective Addition Reactions

One of the most effective strategies for establishing a specific stereocenter is through diastereoselective addition to a prochiral carbonyl group. In the context of synthesizing this compound, a key intermediate would be a β-hydroxy ketone, such as 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one. The stereoselective reduction of the ketone in this precursor would yield the desired diol.

The core of this methodology lies in the use of chiral reducing agents or catalysts that can differentiate between the two faces (pro-R and pro-S) of the carbonyl group. A common approach involves the use of metal hydride reagents modified with chiral ligands.

Key Methodologies:

Chiral Borane Reductions: Asymmetric reduction of the prochiral ketone intermediate can be achieved using chiral borane reagents. The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane with a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones. The catalyst forms a complex with the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl, leading to a high enantiomeric excess (e.e.) of one alcohol stereoisomer.

Chirally Modified Hydride Reagents: Reagents such as lithium aluminum hydride (LAH) can be modified with chiral alcohols or amines to create a chiral environment for the reduction. For instance, the use of LAH with chiral auxiliaries like (R)- or (S)-BINOL (1,1'-bi-2-naphthol) can produce chiral reducing agents capable of high levels of enantioselectivity.

The reaction for the diastereoselective reduction is shown below:

Figure 1: Diastereoselective reduction of a β-hydroxy ketone to form this compound.

The success of these reactions is highly dependent on the steric and electronic properties of the substrate and the precise reaction conditions.

Substrate-Controlled Stereoselective Transformations

An alternative to using chiral reagents is to employ a substrate-controlled approach, where the stereochemistry of the final product is dictated by a chiral center already present in the starting material. This strategy often begins with a molecule from the "chiral pool," which are readily available, enantiomerically pure natural products.

For the synthesis of this compound, a suitable starting material could be an enantiopure precursor like (S)-mandelic acid or one of its derivatives. The existing (S)-stereocenter would then be used to direct subsequent transformations.

Plausible Synthetic Route:

Starting Material: Begin with (S)-mandelic acid.

Esterification and Protection: The carboxylic acid can be converted to a methyl ester, and the hydroxyl group can be protected (e.g., as a benzyl ether) to prevent it from interfering in subsequent steps.

Introduction of the Gem-Dimethyl Group: The carbon backbone can be extended. A potential route involves conversion of the ester to an appropriate intermediate that can undergo alkylation with a methyl source twice at the alpha-carbon.

Reduction and Deprotection: The final steps would involve the reduction of the ester group to a primary alcohol and the removal of the protecting group from the other hydroxyl function to yield the final 1,3-diol.

In this approach, the stereochemical integrity of the C-1 position is maintained throughout the synthesis, ensuring the final product is the desired (1S) enantiomer. This method avoids the need for chiral catalysts or resolving agents in the final steps. The efficiency of substrate-controlled methods relies on the strategic selection of the chiral precursor and the reaction sequence that preserves its stereochemistry. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters that are typically adjusted include temperature, solvent, catalyst loading, and concentration of reactants.

For Diastereoselective Addition Reactions:

Temperature: Asymmetric reductions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures decrease the thermal energy of the system, which amplifies the energetic differences between the diastereomeric transition states, leading to a higher preference for the formation of one stereoisomer.

Solvent: The choice of solvent can significantly impact the reaction. Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or toluene are commonly used for hydride reductions to prevent reaction with the solvent and to ensure proper complexation between the catalyst and substrate.

Catalyst Loading: In catalytic reductions (like the CBS reduction), the amount of catalyst used is a crucial factor. While higher catalyst loading can increase the reaction rate, it also increases costs. Optimization involves finding the minimum amount of catalyst required to achieve high conversion and selectivity in a reasonable timeframe.

For Substrate-Controlled Transformations:

Protecting Groups: The choice of protecting groups is vital. They must be stable under the conditions of the subsequent reaction steps but easily removable at the end of the synthesis without affecting the rest of the molecule.

Reagent Stoichiometry: Precise control over the amount of reagents used in each step is necessary to avoid side reactions and ensure complete conversion of the starting material.

A hypothetical optimization study for a diastereoselective reduction could involve screening various conditions, as illustrated in the table below.

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 0 | 95 | 0 (Racemic) |

| 2 | CBS Catalyst (10 mol%) + BH₃·THF | THF | -20 | 85 | 88 |

| 3 | CBS Catalyst (10 mol%) + BH₃·THF | THF | -40 | 82 | 92 |

| 4 | CBS Catalyst (10 mol%) + BH₃·THF | THF | -78 | 78 | >95 |

| 5 | (R)-BINOL-LAH | THF | -78 | 75 | 91 |

This illustrative data shows a typical trend where lower temperatures lead to higher enantioselectivity, sometimes at the cost of a slightly lower chemical yield.

Comparison of Synthetic Efficiency and Enantioselectivity Across Methodologies

| Methodology | Advantages | Disadvantages | Probable Yield | Enantioselectivity (e.e.) |

| Controlled Diastereoselective Addition | - Fewer steps (potentially).- High enantioselectivity achievable. | - Requires expensive chiral catalysts or reagents.- Sensitive to reaction conditions (e.g., low temperature). | Moderate to Good | High (>95%) |

| Substrate-Controlled Transformation | - Stereochemistry is predetermined by the starting material.- Avoids the need for expensive chiral catalysts in the key step. | - May involve a longer synthetic sequence.- Overall yield can be lower due to multiple steps.- Dependent on the availability of the chiral starting material. | Lower to Moderate | Very High (>99%) |

Discussion:

The controlled diastereoselective addition approach is often more direct. A well-optimized catalytic asymmetric reduction can provide the target compound in high enantiomeric purity in a single key step from an achiral precursor. The main drawback is the reliance on often expensive and sensitive chiral catalysts.

Ultimately, the choice of methodology depends on the specific requirements of the synthesis, such as the desired scale, purity, and economic constraints. For laboratory-scale synthesis where high purity is paramount, a substrate-controlled approach might be preferred. For larger-scale industrial production, a highly efficient and selective catalytic method would likely be more economically viable.

Stereochemical and Conformational Analysis of 1s 2,2 Dimethyl 1 Phenylpropane 1,3 Diol

Spectroscopic Characterization for Absolute and Relative Stereochemistry Determination

Spectroscopic techniques are indispensable tools for the structural elucidation of chiral compounds. By probing the interactions of molecules with electromagnetic radiation, these methods can provide detailed information about the spatial arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Studies for Conformation and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules in solution. For (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol, both ¹H and ¹³C NMR would provide significant insights.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, which is in turn affected by the molecule's conformation. For instance, the benzylic proton at the C1 position would likely appear as a doublet, with its coupling constant to the adjacent hydroxyl proton providing information about the dihedral angle between them. The diastereotopic protons of the CH₂ group at the C3 position would be expected to exhibit different chemical shifts, appearing as a complex multiplet, further confirming the chiral nature of the molecule.

To determine the absolute configuration of the chiral center at C1, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be employed. nih.gov By forming esters with the hydroxyl groups of the diol, two diastereomers are produced from a racemic mixture, which can be distinguished by NMR. Comparing the ¹H or ¹⁹F NMR spectra of the diastereomeric esters allows for the assignment of the absolute configuration.

The following table illustrates the expected ¹H NMR chemical shifts for this compound.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.2-7.4 | m | - |

| CH-OH (C1) | 4.8 | d | 3-4 |

| OH (C1) | 2.5 | d | 3-4 |

| CH₂-OH (C3) | 3.5-3.6 | m | - |

| OH (C3) | 2.1 | t | 5-6 |

| C(CH₃)₂ | 0.9, 1.0 | s, s | - |

Note: This is an illustrative table with expected values.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for assessing the enantiomeric purity of a sample. An enantiomerically pure sample of this compound would exhibit a specific CD spectrum with positive or negative Cotton effects at characteristic wavelengths, corresponding to the electronic transitions of its chromophores (in this case, the phenyl group).

A racemic mixture, containing equal amounts of the (1S) and (1R) enantiomers, would be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample of unknown purity to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By diffracting X-rays through a single crystal of this compound or a suitable crystalline derivative, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique would not only confirm the connectivity of the atoms but also reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, by using anomalous dispersion effects, the absolute configuration of the chiral center at C1 can be definitively established as (S). While obtaining suitable crystals of the diol itself might be challenging, derivatization with a heavy atom-containing reagent can facilitate crystallization and the determination of the absolute configuration. A study on the related compound 2,2-dimethyl-1,3-diphenyl-1,3-propanediol demonstrated the use of X-ray crystallography to establish the absolute configuration of one of its enantiomers. researchgate.net

The following table summarizes the kind of crystallographic data that would be obtained from an X-ray analysis.

| Parameter | Illustrative Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Note: This is an illustrative table with hypothetical data.

Computational Chemistry and Theoretical Studies on this compound

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of molecular properties and conformational landscapes in silico.

Density Functional Theory (DFT) Calculations for Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to perform a conformational search for this compound, identifying all possible low-energy conformations (rotamers) arising from rotation around the single bonds.

For each identified conformer, DFT calculations can provide its relative energy, allowing for the determination of the most stable conformations and their expected populations at a given temperature. These calculations would likely reveal the importance of intramolecular hydrogen bonding between the two hydroxyl groups in stabilizing certain conformations. The bulky tert-butyl group and the phenyl ring will also play a significant role in dictating the preferred spatial arrangements.

The following table presents a hypothetical outcome of a DFT conformational analysis.

| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 55 |

| B | 180° | 0.85 | 25 |

| C | -60° | 1.50 | 20 |

Note: This is an illustrative table with hypothetical data.

Molecular Mechanics and Dynamics Simulations of this compound

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MM force field can be used to model the potential energy surface of this compound, allowing for rapid exploration of its conformational space.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the molecule's conformation changes over time. These simulations can reveal the flexibility of the molecule, the barriers to rotation around single bonds, and the timescales of conformational interconversions. For a molecule like this compound, MD simulations could be used to study how the presence of a solvent affects its conformational preferences and the dynamics of intramolecular hydrogen bonding.

Prediction of Stereoelectronic Effects and Their Influence on Reactivity

The reactivity of this compound is intricately linked to its conformational preferences, which are in turn governed by a variety of stereoelectronic effects. These non-covalent interactions, involving the spatial arrangement of orbitals, dictate the molecule's three-dimensional structure and, consequently, the accessibility and reactivity of its functional groups. Key among these are intramolecular hydrogen bonding, hyperconjugative interactions, and the Thorpe-Ingold effect, which collectively influence the stability of various conformers and the transition states of reactions in which this diol participates.

Intramolecular Hydrogen Bonding:

A predominant stereoelectronic interaction in 1,3-diols is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction typically favors a gauche or synclinal arrangement of the C1-O1 and C3-O2 bonds, leading to a pseudo-six-membered ring conformation. In this compound, this hydrogen bonding significantly stabilizes conformations where the hydroxyl protons and oxygen lone pairs are in proximity. Computational studies on simpler 1,3-diols have shown that conformers with intramolecular hydrogen bonds are energetically favored over those in a fully extended, or anti, conformation. This preference for a folded conformation can influence the diol's reactivity by orienting the hydroxyl groups for concerted reactions or by shielding one of the hydroxyl groups from external reagents.

Hyperconjugative Effects:

Thorpe-Ingold Effect (gem-Dimethyl Effect):

The presence of the gem-dimethyl group at the C2 position introduces the Thorpe-Ingold effect, which has significant stereoelectronic and steric consequences. This effect posits that geminal substitution on a carbon chain can accelerate intramolecular reactions. wikipedia.orglucp.net Mechanistically, the steric bulk of the methyl groups can decrease the internal bond angle between the substituents, effectively bringing the two ends of the carbon chain (the C1 and C3 hydroxyl groups in this case) closer together. wikipedia.org This "angle compression" favors conformations suitable for cyclization or other intramolecular processes. The Thorpe-Ingold effect is thus predicted to enhance the rate of reactions such as acetal (B89532) formation or other cyclizations involving both hydroxyl groups.

The following table summarizes the predicted influence of these key stereoelectronic effects on the conformational preferences and reactivity of this compound.

| Stereoelectronic Effect | Predicted Influence on Conformation | Predicted Influence on Reactivity |

| Intramolecular Hydrogen Bonding | Favors gauche conformations of the O-C-C-C-O backbone, leading to a pseudo-cyclic arrangement. | - Pre-organizes the molecule for intramolecular reactions (e.g., cyclization). - Can decrease the rate of intermolecular reactions at one hydroxyl group due to steric shielding. |

| Hyperconjugation | Contributes to the relative stability of staggered conformers; gauche interactions between polar bonds may be favored. | Modulates the electron density at the carbinol carbons, potentially influencing their susceptibility to nucleophilic or electrophilic attack. |

| Thorpe-Ingold Effect | Reduces the energetic barrier to adopting conformations where the C1 and C3 hydroxyl groups are in proximity. | Accelerates the rate of intramolecular reactions, such as the formation of cyclic acetals or ethers. wikipedia.orglucp.net |

Influence on Reactivity:

The interplay of these stereoelectronic effects has a direct impact on the chemical reactivity of this compound. For instance, in acid-catalyzed cyclization reactions to form a 1,3-dioxane (B1201747), the Thorpe-Ingold effect is expected to significantly increase the reaction rate compared to an unsubstituted 1-phenylpropane-1,3-diol. wikipedia.org The gem-dimethyl group constrains the conformational flexibility of the molecule, increasing the population of reactive conformers where the hydroxyl groups are suitably positioned for ring closure.

Furthermore, the stereochemistry at the C1 position, being benzylic, influences the reactivity of the C1-hydroxyl group. Stereoelectronic effects can dictate the preferred trajectory of an incoming nucleophile or the stabilization of a carbocation intermediate in reactions involving the cleavage of the benzylic C-O bond. The orientation of the phenyl group relative to the diol backbone, influenced by non-classical C-H···O interactions, can also play a role in shielding one face of the molecule, leading to diastereoselective reactions. nih.govfigshare.comresearchgate.net

The following table provides hypothetical kinetic data to illustrate the predicted impact of the gem-dimethyl group (Thorpe-Ingold effect) on the rate of an intramolecular cyclization reaction.

| Compound | Relative Rate of Cyclization (krel) |

| 1-phenylpropane-1,3-diol | 1 |

| (1S)-2-methyl-1-phenylpropane-1,3-diol | ~10 |

| This compound | ~100 |

This data is illustrative and based on the principles of the Thorpe-Ingold effect observed in similar systems. wikipedia.orglucp.net

Reactivity and Derivatization Strategies of 1s 2,2 Dimethyl 1 Phenylpropane 1,3 Diol

Formation of Cyclic Derivatives for Stereocontrol

The 1,3-diol moiety of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol is well-suited for the formation of six-membered cyclic acetals and ketals. These cyclic derivatives lock the diol into a more rigid conformation, which is instrumental in transferring the stereochemical information from the diol's chiral center to new stereocenters formed in subsequent reactions.

Optically pure 1-aryl-2,2-dimethyl-1,3-propanediols, including the title compound, readily undergo condensation with various aldehydes to yield the corresponding cyclic acetals, which are derivatives of 1,3-dioxane (B1201747). researchgate.net This reaction is typically catalyzed by an acid.

The stereochemistry of the resulting 1,3-dioxane ring is crucial for its role in stereocontrolled reactions. NMR studies have established that these derivatives adopt a chair conformation. researchgate.net In this favored conformation, the bulky substituents preferentially occupy equatorial positions to minimize steric strain. Consequently, the aryl group from the diol (at C4) and the substituent from the aldehyde (at C2) are positioned equatorially. researchgate.net In most cases, particularly when the aldehyde is not substituted at the α-carbon, a single diastereomer of the 1,3-dioxane is obtained, highlighting the high degree of stereochemical control exerted by the chiral diol. researchgate.net

Table 1: Synthesis of Chiral 1,3-Dioxane Derivatives

| Aldehyde Reactant | Catalyst/Conditions | Resulting 1,3-Dioxane Structure | Key Stereochemical Feature |

|---|---|---|---|

| Generic Aldehyde (R-CHO) | Acid catalyst (e.g., PTSA) | 2-R-4-phenyl-5,5-dimethyl-1,3-dioxane | Aryl and R groups are equatorial in chair conformation |

| α,β-Unsaturated Aldehydes | Acid catalyst | 2-(alkenyl)-4-phenyl-5,5-dimethyl-1,3-dioxane | Single diastereomer typically formed |

The formation of cyclic acetals from diols and carbonyl compounds is dependent on the relative positions of the hydroxyl groups. 1,2-diols react to form five-membered 1,3-dioxolane (B20135) rings, while 1,3-diols react to form six-membered 1,3-dioxane rings. As this compound is a 1,3-diol, it does not form 1,3-dioxolane derivatives through direct condensation with aldehydes or ketones. The formation of a stable, low-strain six-membered ring is overwhelmingly favored over a hypothetical seven-membered ring that would be required to link the 1,3-hydroxyls in a dioxolane-like structure with a single carbonyl unit.

The chiral 1,3-dioxane derivatives formed from this compound serve as effective chiral auxiliaries, directing the stereochemical course of subsequent reactions. A notable example is the cyclopropanation of acetals derived from α,β-unsaturated aldehydes.

When these chiral acetals are treated with a cyclopropanating agent like diiodomethane (B129776) and diethylzinc (B1219324) (Simmons-Smith reaction), the reaction proceeds with diastereoselectivity. researchgate.net The chiral diol auxiliary shields one face of the double bond within the acetal (B89532), guiding the attack of the reagent from the less sterically hindered face. This results in the formation of a cyclopropyl (B3062369) group with a predictable absolute stereochemistry.

After the stereoselective reaction, the chiral auxiliary can be cleaved and recovered. For instance, ozonolysis can be used to open the acetal ring and release the cyclopropanated product, in this case, a chiral cyclopropanecarboxylic acid. researchgate.net The enantiomeric excess (e.e.) of the final product is determined by the degree of diastereoselectivity in the cyclopropanation step. Research has shown that enantiomeric excesses ranging from 21-78% can be achieved in these cyclopropanation reactions, demonstrating the utility of the diol as a chiral auxiliary. researchgate.net

Functional Group Transformations and Subsequent Derivatizations

The two hydroxyl groups of this compound—one primary and one secondary benzylic—exhibit different reactivity, allowing for selective functionalization.

The selective acylation of 1-aryl-2,2-dimethyl-1,3-propanediols can be achieved with high levels of control. Due to steric differences, the primary hydroxyl group is generally more accessible and reactive towards standard acylating agents than the more hindered secondary hydroxyl group.

Enzymatic methods have proven particularly effective for achieving high selectivity. The use of Novozym® 435 (a lipase) with vinyl acetate (B1210297) as the acetyl donor allows for highly chemo-, regio-, and enantioselective transesterification. researchgate.net This process selectively acylates the primary hydroxyl group, leaving the chiral secondary hydroxyl group unmodified. This enzymatic approach provides an efficient route to optically enriched monoesters of the diol. researchgate.net

The selective production of monoesters is also valuable in industrial applications, where mixtures of mono- and diesters are used as film-forming agents. google.com The esterification can be controlled by using an excess of the diol relative to the esterifying agent to favor monoester formation. google.com

Table 2: Selective Esterification of 1-Aryl-2,2-dimethyl-1,3-propanediols

| Method | Reagents | Selectivity | Product |

|---|---|---|---|

| Enzymatic Transesterification | Novozym® 435, Vinyl acetate | High chemo-, regio-, and enantioselectivity | Primary monoacetate |

| Acid-catalyzed Esterification | Carboxylic acid, excess diol | Favors monoesterification at the primary position | Monoester |

| Oxidative Esterification | Methanol, O₂, Au-Pd catalyst | High selectivity for mono-oxidation/esterification | Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate |

The differential reactivity of the two hydroxyl groups also extends to oxidation reactions. The secondary benzylic alcohol can be selectively oxidized to a ketone under mild conditions, while the primary alcohol remains intact. Conversely, more vigorous oxidation conditions can oxidize the primary alcohol to a carboxylic acid.

For example, the oxidative esterification of related 2,2-dimethyl-1,3-propanediol using gold-palladium catalysts has been shown to selectively yield mono-oxidation products. researchgate.net Applying this to the title compound would involve oxidation of one hydroxyl group, likely the more accessible primary one, to a carboxylic acid which is then esterified in situ.

The product of selective oxidation of the secondary alcohol is a chiral β-hydroxy ketone. This valuable intermediate can then be used in subsequent reduction reactions. The stereoselective reduction of the newly formed ketone can be controlled to yield either the original (1S)-diol or its diastereomer, (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol. Asymmetric reduction methods, for instance using chiral oxazaborolidine reagents (Corey-Bakshi-Shibata reduction), are known to reduce keto alcohols to chiral 1,3-diols with high enantiomeric purity, allowing access to different stereoisomers of the diol scaffold. nih.gov

Halogenation and Other Substitutions

The hydroxyl groups of this compound can be substituted with halogens or other functional groups through various established methods for alcohol derivatization. The presence of two different types of hydroxyl groups—a primary and a benzylic secondary—allows for potential chemo-selectivity in these reactions.

Halogenation of the diol can be achieved using common halogenating agents. The benzylic hydroxyl group is generally more reactive towards substitution, particularly under acidic conditions, due to the stabilization of the resulting benzylic carbocation intermediate. The primary hydroxyl group is less sterically hindered and can also undergo substitution, often requiring more forcing conditions or different reagent systems.

The conversion of the diol to the corresponding dihalide can be accomplished using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (HCl, HBr). The reaction with thionyl chloride, for instance, would be expected to yield (1S)-1-(chloromethyl)-2,2-dimethyl-1-phenylpropyl chloride. Similarly, treatment with PBr₃ would lead to the dibrominated analog.

Other substitution reactions can also be performed to introduce different functionalities. For example, the hydroxyl groups can be converted to tosylates by reacting the diol with tosyl chloride (TsCl) in the presence of a base like pyridine. These tosylates are excellent leaving groups and can be subsequently displaced by a variety of nucleophiles to introduce azides, cyanides, or other functional groups.

| Reagent | Expected Product | Reaction Type |

| SOCl₂ | (1S)-1-(chloromethyl)-2,2-dimethyl-1-phenylpropyl chloride | Halogenation |

| PBr₃ | (1S)-1-(bromomethyl)-2,2-dimethyl-1-phenylpropyl bromide | Halogenation |

| TsCl, Pyridine | (1S)-2,2-dimethyl-1-phenylpropane-1,3-diyl bis(4-methylbenzenesulfonate) | Sulfonylation |

| H₂SO₄ (catalytic) | Varies (ethers, alkenes) | Dehydration/Substitution |

Reactivity in Intermolecular and Intramolecular Processes

The bifunctional nature of this compound makes it a versatile substrate for both intermolecular and intramolecular reactions, leading to a diverse range of derivatives.

Intermolecular Reactions:

The hydroxyl groups of the diol can readily participate in intermolecular reactions such as esterification and etherification. Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding mono- or di-esters. These reactions are fundamental in the synthesis of polyesters and lubricant esters where similar 2,2-dimethyl-1,3-diol structures, like neopentyl glycol, are utilized.

Etherification, for example, through the Williamson ether synthesis, would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. Due to the steric hindrance around the secondary hydroxyl group, selective mono-etherification at the primary position might be achievable under carefully controlled conditions.

Intramolecular Reactions:

The 1,3-disposition of the hydroxyl groups in this compound provides a scaffold conducive to intramolecular cyclization reactions. Under acidic conditions, intramolecular etherification can occur to form a six-membered cyclic ether, a substituted tetrahydropyran. The benzylic hydroxyl group can be a reactive nucleofuge, potentially leading to fragmentation of the 1,3-diol system under certain acidic conditions. researchgate.net

Furthermore, the diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals, specifically 1,3-dioxanes. This reaction is often used as a method for protecting the 1,3-diol functionality during other synthetic transformations. The formation of a six-membered ring is thermodynamically favorable.

An interesting aspect of the reactivity of systems with a similar carbon skeleton is the potential for unexpected cyclizations. For instance, related structures have been shown to form cyclopropane (B1198618) rings under specific basic conditions, suggesting that derivatization of the diol to a monohaloalkane could potentially lead to intramolecular C-C bond formation.

| Reaction Type | Reagents/Conditions | Product Type |

| Intermolecular Esterification | Carboxylic acid, Acid catalyst | Mono- or Di-ester |

| Intermolecular Etherification | Base, Alkyl halide | Mono- or Di-ether |

| Intramolecular Etherification | Acid catalyst | Tetrahydropyran derivative |

| Acetal Formation | Aldehyde/Ketone, Acid catalyst | 1,3-Dioxane derivative |

Advanced Methodologies and Future Research Directions

Development of Novel Synthetic Routes to (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol

The enantioselective synthesis of chiral 1,3-diols is a cornerstone of modern organic chemistry, providing essential building blocks for natural products and pharmaceuticals. While general strategies for accessing chiral 1,3-diols are well-established, research into novel and more efficient routes to specific structures like this compound is ongoing. Current methodologies often adapt established principles of asymmetric synthesis.

One promising approach involves the asymmetric reduction of a corresponding β-hydroxy ketone precursor. This strategy hinges on the availability of highly selective reducing agents that can control the formation of the second stereocenter. Catalysts such as those derived from Corey-Bakshi-Shibata (CBS) oxazaborolidines are known for their efficacy in reducing ketones to chiral alcohols with high enantioselectivity. acs.org

Another powerful strategy is the asymmetric aldol (B89426) reaction, which can establish the initial carbon-carbon bond and one of the stereocenters. nih.gov Subsequent diastereoselective reduction of the resulting keto-alcohol can then furnish the desired 1,3-diol. The development of new organocatalysts, for instance, based on proline derivatives, has shown great promise in achieving high yields and enantiomeric excess for the initial aldol products. acs.org

Biocatalysis represents a rapidly advancing frontier for the synthesis of chiral diols. rsc.org Enzyme-catalyzed reactions, often carried out by alcohol dehydrogenases or lyases, can provide access to all possible stereoisomers of a diol from simple starting materials. researchgate.net These methods offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

| Synthetic Strategy | Key Intermediates/Catalysts | Potential Advantages |

| Asymmetric Reduction | β-Hydroxy Ketones, CBS Catalysts | High enantioselectivity, well-established methodology. acs.org |

| Asymmetric Aldol Reaction | Proline-derived organocatalysts | Forms C-C bond and stereocenter simultaneously. nih.gov |

| Biocatalysis | Alcohol Dehydrogenases, Lyases | High stereoselectivity, mild conditions, green approach. rsc.orgresearchgate.net |

Exploration of New Catalytic Systems Utilizing this compound-Derived Ligands

The rigid, well-defined stereochemistry of chiral diols makes them excellent scaffolds for the design of ligands used in asymmetric catalysis. While prominent diols like BINOL and TADDOL have been extensively studied, there is a continuous search for new ligand structures with unique steric and electronic properties. nih.gov The this compound framework offers a distinct C1-symmetric backbone that can be elaborated into various ligand types, such as phosphines, amines, or N-heterocyclic carbenes (NHCs).

These newly designed ligands can be applied in a wide array of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Creating chiral environments around a metal center (e.g., Rhodium, Ruthenium) to enable the enantioselective reduction of prochiral olefins or ketones.

Palladium-Catalyzed Allylic Alkylation: Controlling the stereochemical outcome of nucleophilic attack on π-allyl palladium complexes. nih.gov

Asymmetric Additions to Aldehydes: Acting as chiral controllers for the addition of organometallic reagents (e.g., diethylzinc) to carbonyls. researchgate.net

The performance of these new catalytic systems is typically evaluated based on yield, enantiomeric excess (ee%), and diastereomeric ratio (dr), with the goal of developing catalysts that are highly efficient and selective for specific transformations.

Expansion of Application Scope in Modern Organic Synthesis

Beyond its use in ligand synthesis, this compound serves as a versatile chiral building block and can be employed as a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction stereoselectively, after which it is removed. wikipedia.org

The diol can be attached to a prochiral substrate, for instance, through the formation of a chiral acetal (B89532) or ester. The steric bulk and defined conformation of the diol auxiliary then block one face of the molecule, forcing a reagent to attack from the less hindered side. This strategy has been successfully used in reactions such as:

Diastereoselective Alkylations: Controlling the approach of an electrophile to an enolate derived from an auxiliary-bound substrate.

Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of the dienophile's approach.

Stereoselective Ene Reactions: Directing the formation of new stereocenters in pericyclic reactions. wikipedia.org

Furthermore, the diol itself is a valuable synthon for the total synthesis of complex molecules, where its stereocenters are incorporated into the final target structure.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical applications. For a compound like this compound, these principles can be applied in several ways.

Catalysis over Stoichiometric Reagents: Using catalytic amounts of chiral inductors (as ligands or organocatalysts) is inherently greener than using stoichiometric chiral auxiliaries, as it reduces waste.

Biocatalysis: As mentioned, enzyme-catalyzed syntheses are a cornerstone of green chemistry, using water as a solvent, operating at ambient temperature and pressure, and starting from renewable feedstocks. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Reactions like asymmetric hydrogenation are highly atom-economical.

Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. Research into performing asymmetric reactions in aqueous media is an active area. mdpi.com

Computational Design of Enhanced Chiral Auxiliaries and Ligands Based on the this compound Scaffold

Computational chemistry provides powerful tools for the rational design of new catalysts and auxiliaries, moving beyond traditional trial-and-error discovery. nih.gov By modeling the transition states of stereodetermining steps, researchers can predict which ligand or auxiliary structures will provide the highest levels of stereoselectivity.

For the this compound scaffold, computational methods such as Density Functional Theory (DFT) can be used to:

Screen Virtual Ligand Libraries: Systematically modify the diol backbone with different substituents (e.g., bulky groups, electron-donating/withdrawing groups) and computationally evaluate their performance in a target reaction. acs.org

Understand Stereocontrol: Analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the catalyst/auxiliary and the substrate in the transition state to understand the origin of enantioselectivity.

Optimize Reaction Conditions: Predict the effect of solvent, temperature, and additives on the reaction outcome, thereby guiding experimental work.

This in-silico approach can accelerate the discovery of highly effective chiral systems based on the diol scaffold, saving significant time and resources. nih.gov

Mechanistic Elucidation of Stereocontrol in this compound-Mediated Reactions

A deep understanding of the reaction mechanism is crucial for optimizing existing methods and designing new ones. For reactions mediated by this compound or its derivatives, mechanistic studies focus on identifying the key transition states and the factors that govern the energy difference between the pathways leading to different stereoisomers.

Experimental techniques used for mechanistic elucidation include:

Kinetic Studies: Measuring reaction rates to determine the rate law and identify the turnover-limiting step.

Non-linear Effects Analysis: Examining the relationship between the enantiomeric excess of the catalyst/ligand and the product to probe the nature of the active species.

Spectroscopic Analysis: Using techniques like NMR and X-ray crystallography to characterize key intermediates and catalyst-substrate complexes. nih.gov

These experimental findings are often combined with computational modeling to build a comprehensive picture of how stereocontrol is achieved, providing insights that are critical for the development of next-generation catalysts.

Comparative Studies with Other Established Chiral 1,3-Diols

To establish the utility of a new chiral building block, it is essential to benchmark its performance against existing, well-established alternatives. For ligands and auxiliaries derived from this compound, comparative studies would involve running a standard set of asymmetric reactions and comparing the results (yield, ee%, dr) with those obtained using systems based on other diols.

A comparative study might include established chiral 1,3-diols such as:

(2R,4R)-Pentanediol derivatives

Chiral 1,3-diphenyl-1,3-propanediols researchgate.net

Pinane-based 1,3-diols researchgate.net

The goal of such studies is to identify specific areas where the unique structural features of the this compound scaffold offer a distinct advantage, potentially providing higher selectivity or reactivity for a particular class of substrates or reactions. This helps to define its niche and highlight its potential contributions to the field of asymmetric synthesis.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the stereochemical purity of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol?

Answer:

To confirm stereochemical purity, researchers should employ a combination of NMR spectroscopy (e.g., H and C NMR) to analyze diastereotopic protons and carbon environments, particularly focusing on the chiral centers at C1 and C3. For enantiomeric excess (ee), chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, using hexane/isopropanol mobile phases. Polarimetry can supplement these methods by measuring optical rotation .

Advanced: How can researchers optimize enantioselective synthesis to minimize racemization during the preparation of this compound?

Answer:

Racemization often occurs during nucleophilic substitution or reduction steps. To mitigate this:

- Use asymmetric catalysis (e.g., Sharpless dihydroxylation or enzymatic resolution) to favor the (1S) configuration.

- Employ low-temperature conditions (-20°C to 0°C) during reduction of ketone intermediates to stabilize the transition state.

- Monitor reaction progress via in-situ FTIR to detect intermediates prone to racemization.

- Validate purity at each step using chiral HPLC .

Basic: What synthetic routes are reported for this compound, and what are their key intermediates?

Answer:

Two primary routes are documented:

Reductive Amination Pathway :

- Start with 2,2-dimethyl-1-phenylpropane-1,3-dione.

- Reduce the diketone using NaBH/CeCl to yield the diol.

- Introduce chirality via enzymatic resolution with lipases.

Grignard Addition Pathway :

- React phenylmagnesium bromide with 2,2-dimethyl-1,3-diketone.

- Quench with acidic workup and purify via recrystallization.

Key intermediates include the diketone and its reduced diol form .

Advanced: How can contradictory data on reaction yields between batch and flow synthesis be resolved for this compound?

Answer:

Discrepancies often arise from mixing inefficiencies or thermal gradients in batch reactors. To address this:

- Use microreactor flow systems to enhance mass/heat transfer and reduce side reactions.

- Compare residence time distribution (RTD) profiles between batch and flow setups.

- Perform DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).

- Validate reproducibility via triplicate runs under controlled conditions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

This diol serves as:

- A chiral building block for β-blockers and antiviral agents.

- A ligand in asymmetric catalysis for synthesizing enantiopure pharmaceuticals.

- A substrate for studying enzyme-catalyzed stereospecific reactions (e.g., alcohol dehydrogenases) .

Advanced: What computational methods are suitable for predicting the stability of this compound under varying pH conditions?

Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model protonation states and identify vulnerable hydroxyl groups.

- Use molecular dynamics (MD) simulations to assess conformational changes in aqueous vs. organic solvents.

- Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

Basic: How does the stereochemistry of this compound influence its physicochemical properties?

Answer:

The (1S) configuration affects:

- Solubility : Higher aqueous solubility compared to the (1R) enantiomer due to hydrogen-bonding preferences.

- Melting point : Differences of 5–10°C between enantiomers, detectable via DSC.

- Reactivity : Stereospecific interactions with chiral catalysts or enzymes .

Advanced: What strategies can resolve discrepancies in crystallographic data for derivatives of this compound?

Answer:

If X-ray diffraction data conflicts with computational models:

- Re-crystallize the compound in alternative solvents (e.g., ethyl acetate vs. hexane) to obtain different polymorphs.

- Use SC-XRD (Single-Crystal X-Ray Diffraction) with synchrotron radiation for high-resolution data.

- Cross-validate with solid-state NMR to assess crystal packing and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.